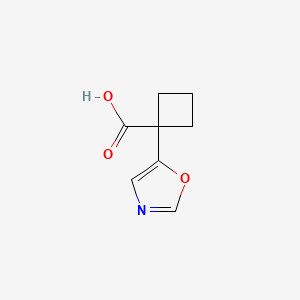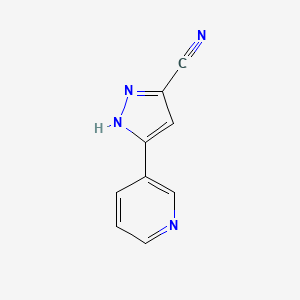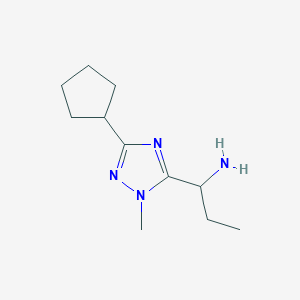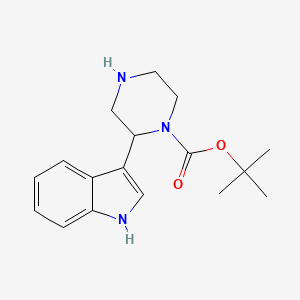![molecular formula C14H16N4O3 B13535687 3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)
3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is a complex organic compound that features a piperidine and piperazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired piperidine and piperazine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring system and exhibit various biological activities.
Piperazine Derivatives: Compounds such as pyrazinamide and other piperazine-based drugs are used in medicinal chemistry for their therapeutic properties.
Uniqueness
3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is unique due to its dual ring system, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in research and development.
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(2-oxo-4-pyridin-2-ylpiperazin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H16N4O3/c19-12-5-4-10(14(21)16-12)18-8-7-17(9-13(18)20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,19,21) |
InChI Key |
MTUZVYCRRVGTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCN(CC2=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




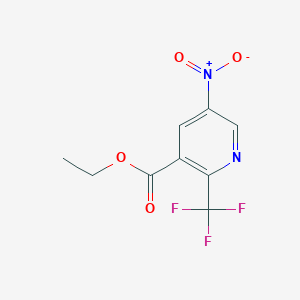



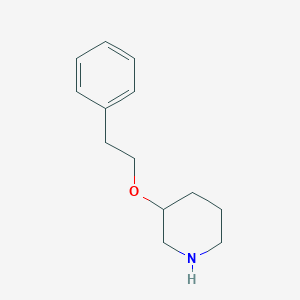
![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
